Chiral Center Enables Enantioselective Synthesis: Target vs. Achiral Des-Methyl Analog
Ethyl 5-methyl-2-oxopiperidine-3-carboxylate possesses a stereogenic center at C5 that is completely absent in ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6). The (5R) enantiomer is employed as a key intermediate in the enantioselective synthesis of 6-chloromelatonin, where the chiral methyl group directs the stereochemical outcome of downstream cyclization and indole formation steps [1]. The comparator lacks this chiral handle and cannot substitute in routes requiring enantiocontrol.
| Evidence Dimension | Presence of stereogenic center |
|---|---|
| Target Compound Data | 1 chiral center (C5); used as enantiopure (5R) intermediate |
| Comparator Or Baseline | Ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6): 0 chiral centers; achiral |
| Quantified Difference | Qualitative: chiral vs. achiral; enables stereospecific synthesis not possible with comparator |
| Conditions | Structural analysis by SMILES: Target: O=C(OCC)C1CC(C)CNC1=O; Comparator: O=C(OCC)C1CCCNC1=O |
Why This Matters
For procurement supporting asymmetric synthesis, the chiral center is a non-negotiable structural requirement; the achiral analog cannot deliver enantiopure products.
- [1] YaoZ Drug Synthesis Database. ethyl (5R)-5-methyl-2-oxo-3-piperidinecarboxylate, intermediate (X) in enantioselective 6-chloromelatonin synthesis. View Source
